molecular formula C26H24FN3O3 B1662370 N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxamide CAS No. 847553-89-3

N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxamide

Cat. No. B1662370
M. Wt: 445.5 g/mol
InChI Key: SFRQIPRTNYHJHP-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as tetrahydro-1H-oxazolo[3,4-a]pyrazines. These are organic compounds containing a tetrahydro-1H-oxazolo[3,4-a]pyrazine moiety .


Synthesis Analysis

The synthesis of similar compounds, pyrazolo[3,4-b]pyridine derivatives, has been reported. These compounds were synthesized based on scaffold hopping and computer-aided drug design . Another study reported the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .


Molecular Structure Analysis

The molecular structure of similar compounds, pyrazolo[3,4-b]pyridine derivatives, was characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry .


Chemical Reactions Analysis

The chemical reactions of similar compounds, pyrazolo[3,4-b]pyridine derivatives, have been studied. These compounds were evaluated for their activities to inhibit TRKA .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, pyrazolo[3,4-b]pyridine derivatives, have been studied. These compounds showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxamide, known as SHA 68, has been extensively studied for its role as a neuropeptide S receptor (NPSR) antagonist. A study by Trapella et al. (2011) focused on the synthesis, chromatographic separation, and pharmacological evaluation of its enantiomers. The research found that the (9R)-enantiomer is the active form, contributing significantly to the NPSR antagonist properties of the racemic mixture (Trapella et al., 2011).

Antagonistic Properties and Pharmacokinetics

Okamura et al. (2008) reported on the chemical synthesis and pharmacological characterization of SHA 68. The study highlights its specific antagonistic activity at the NPS receptor, without affecting other G protein-coupled receptors. Pharmacokinetic analysis showed that SHA 68 reaches pharmacologically relevant levels in the plasma and brain after administration, and it can antagonize NPS-induced behaviors in mice (Okamura et al., 2008).

Structural Features and Activity Relationships

Zhang et al. (2008) synthesized a series of derivatives related to SHA 68 and tested them for NPS antagonist activity. Their work elucidated structure-activity relationships, demonstrating that a urea functionality at the 7-position is crucial for potent antagonist activity. The study provides insights into the structural features critical for the antagonist activity of compounds like SHA 68 (Zhang et al., 2008).

Safety And Hazards

The safety and hazards of similar compounds, pyrazolo[3,4-b]pyridine derivatives, have been studied. These compounds possessed good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 .

Future Directions

The future directions of similar compounds, pyrazolo[3,4-b]pyridine derivatives, have been suggested. These compounds have potential for further exploration .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-oxo-1,1-diphenyl-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O3/c27-22-13-11-19(12-14-22)17-28-24(31)29-15-16-30-23(18-29)26(33-25(30)32,20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,23H,15-18H2,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRQIPRTNYHJHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1C(=O)NCC3=CC=C(C=C3)F)C(OC2=O)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801028552
Record name N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro[1,3]oxazolo[3,4-a]pyrazine-7(1H)-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxamide

CAS RN

847553-89-3
Record name N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro[1,3]oxazolo[3,4-a]pyrazine-7(1H)-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Hassler, Y Zhang, B Gilmour, T Graf… - ACS chemical …, 2014 - ACS Publications
Modulation of the neuropeptide S (NPS) system has been linked to a variety of CNS disorders such as panic disorder, anxiety, sleeping disorders, asthma, obesity, PTSD, and …
Number of citations: 16 pubs.acs.org
C Ruzza, G Calò, S Di Maro, S Pacifico… - Expert opinion on …, 2017 - Taylor & Francis
Introduction: Neuropeptide S (NPS) is a 20-residue peptide and endogenous ligand of the NPS receptor (NPSR). This receptor was a formerly orphan GPCR whose activation increases …
Number of citations: 14 www.tandfonline.com

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